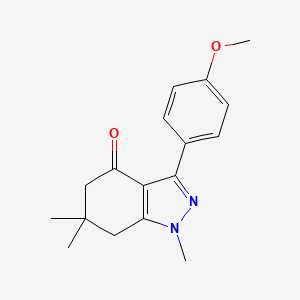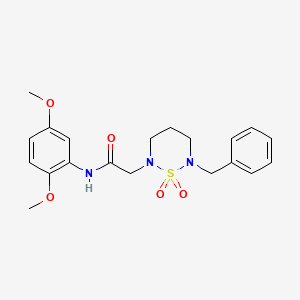![molecular formula C20H15F3N2S2 B2659251 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-84-3](/img/structure/B2659251.png)
9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a benzyl sulfanyl group, and a thiochromeno-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiochromeno Core: This step involves the cyclization of a suitable precursor to form the thiochromeno structure. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with appropriate reagents such as guanidine or urea derivatives.
Attachment of the Benzyl Sulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group to form the benzyl sulfanyl moiety.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the thiochromeno core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine or thiochromeno derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties, imparted by the trifluoromethyl group, make it a candidate for use in advanced materials such as organic semiconductors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s binding affinity to its target due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine: Lacks the methyl group at the 9-position.
9-methyl-2-{[3-(methyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the benzyl sulfanyl group in 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine imparts unique electronic and steric properties that can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
9-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2S2/c1-12-5-6-17-16(7-12)18-14(11-26-17)9-24-19(25-18)27-10-13-3-2-4-15(8-13)20(21,22)23/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZCNJPOHEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2659171.png)
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2659179.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

